molecular formula C9H10N2O B14676785 3-Methyl-2-(methylimino)benzoxazoline CAS No. 34544-12-2

3-Methyl-2-(methylimino)benzoxazoline

Cat. No.: B14676785
CAS No.: 34544-12-2
M. Wt: 162.19 g/mol
InChI Key: KGLXZENKLRRZJM-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylimino)benzoxazoline is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(methylimino)benzoxazoline typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with methyl isocyanate under acidic conditions to form the desired benzoxazoline ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts such as samarium triflate can improve reaction rates and yields. Additionally, green chemistry approaches, such as using aqueous media and recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylimino)benzoxazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzoxazoline derivatives.

Scientific Research Applications

3-Methyl-2-(methylimino)benzoxazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the production of optical brighteners and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylimino)benzoxazoline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with similar structural features but lacks the methylimino group.

    Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring structure.

    Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the ring structure.

Uniqueness

3-Methyl-2-(methylimino)benzoxazoline is unique due to the presence of the methylimino group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its biological activity and make it a valuable compound for various applications .

Properties

CAS No.

34544-12-2

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,3-dimethyl-1,3-benzoxazol-2-imine

InChI

InChI=1S/C9H10N2O/c1-10-9-11(2)7-5-3-4-6-8(7)12-9/h3-6H,1-2H3

InChI Key

KGLXZENKLRRZJM-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C2=CC=CC=C2O1)C

Origin of Product

United States

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